molecular formula C16H22Cl2N2 B1225928 N,N'-dibenzylethane-1,2-diamine Dihydrochloride CAS No. 3412-76-8

N,N'-dibenzylethane-1,2-diamine Dihydrochloride

Cat. No. B1225928
CAS RN: 3412-76-8
M. Wt: 313.3 g/mol
InChI Key: NZBGFGGNLREHFL-UHFFFAOYSA-N
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Description

N,N’-dibenzylethane-1,2-diamine Dihydrochloride, also known as DBED, is an organic compound belonging to the group of diamines. It is also known as 1,2-Diphenylethane-1,2-diamine . This chemical entity has attracted the attention of the scientific community due to its diverse properties, which make it an ideal compound for various applications in research and industry.


Synthesis Analysis

The synthesis of N,N’-dibenzylethane-1,2-diamine and its transition metal (II) complexes has been reported . The complexes were synthesized and characterized by elemental analysis, mass spectra, molar conductivity, NMR, and IR . The synthesis of this compound can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine .


Molecular Structure Analysis

The crystal structure of the Cu (II) and Ni (II) complexes of N,N’-dibenzylethane-1,2-diamine were determined by single crystal X-ray diffraction . The complexes have a similar molecular structure. Ni (II) has a regular octahedral coordination environment, but the typical Jahn Teller effect influenced Cu (II) in an elongated octahedral environment .


Chemical Reactions Analysis

N,N’-dibenzylethane-1,2-diamine dihydrochloride is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry . It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .

Scientific Research Applications

Application in Pharmaceutical Research

Summary of the Application

N,N’-Dibenzylethylenediamine dihydrochloride is known to be an intermediate in the synthesis of cephalosporin and penicillin . These are classes of antibiotics used in the treatment of bacterial infections.

Methods of Application

The exact methods of how N,N’-Dibenzylethylenediamine dihydrochloride is used in the synthesis of these antibiotics are proprietary and not publicly available. However, it is known that the compound plays a crucial role in the formation of the beta-lactam ring, a common structural component of these antibiotics.

Results or Outcomes

The use of N,N’-Dibenzylethylenediamine dihydrochloride in the synthesis of cephalosporin and penicillin has contributed to the production of these antibiotics. However, specific quantitative data or statistical analyses are not publicly available.

Application in Chemical Synthesis

Summary of the Application

N,N’-Dibenzylethylenediamine dihydrochloride is used in the preparation of nickel (II) chelates to study their chemical reactivities .

Safety And Hazards

The safety data sheet indicates that N,N’-dibenzylethane-1,2-diamine is toxic if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.2ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBGFGGNLREHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046563
Record name 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dibenzylethylenediamine dihydrochloride

CAS RN

3412-76-8
Record name 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dibenzylethylenediammonium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZATHINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RDS65ONF5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PA Man'kova, AN Reznikov, VA Shiryaev… - Russian Journal of …, 2021 - Springer
The reduction of 1-(adamantan-1-yl)-2-azidoethan-1-one oxime with LiAlH 4 gave racemic 1-(adamantan-1-yl)ethane-1,2-diamine, which was resolved with l-tartaric acid. The individual …
Number of citations: 2 idp.springer.com
DK Ngan, T Xu, M Xia, W Zheng, R Huang - Drug Discovery Today, 2022 - Elsevier
Drug repurposing is an appealing method to address the Coronavirus 2019 (COVID-19) pandemic because of the low cost and efficiency. We analyzed our in-house database of …
Number of citations: 15 www.sciencedirect.com

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